molecular formula C12H25NO2Si B053284 Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 123387-66-6

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate

Cat. No. B053284
CAS RN: 123387-66-6
M. Wt: 243.42 g/mol
InChI Key: HJGAXMDEXCEYGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is synthesized using specific methods such as mixed anhydride synthesis and other efficient synthesis processes. For instance, a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via a mixed anhydride method (Naveen et al., 2007).

Molecular Structure Analysis

  • The molecular structure of related compounds is characterized using X-ray diffraction studies, revealing details such as crystal structure and molecular conformation. For example, the tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate crystallizes in the triclinic space group with specific cell parameters (Naveen et al., 2007).

Chemical Reactions and Properties

  • The compound participates in various chemical reactions, forming different products that can be utilized in the synthesis of other complex molecules. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a related compound, was used in the synthesis of macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, including structures similar to "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate," are utilized in the stereoselective synthesis of amines and their derivatives. For instance, tert-butanesulfinamide has been extensively used in asymmetric N-heterocycle synthesis via sulfinimines, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal in the development of natural product analogues and therapeutically relevant compounds (Philip et al., 2020).

Bioactive Compound Synthesis

The pyrrolidine ring, a key structural element in "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate," is widely used in medicinal chemistry for the synthesis of biologically active compounds. This saturated scaffold allows for efficient exploration of the pharmacophore space and contributes significantly to the stereochemistry of molecules, enhancing three-dimensional coverage and biological activity. The synthesis and structure-activity relationships (SAR) of pyrrolidine-containing compounds have been extensively reviewed, underscoring their versatility in drug discovery (Li Petri et al., 2021).

Environmental Impact and Degradation

Compounds like "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate" and their derivatives, notably ethers such as MTBE (Methyl tert-butyl ether), are subjects of environmental studies due to their usage as fuel additives and the consequent pollution concerns. Research has been conducted on the biodegradation and environmental fate of such compounds, indicating their potential for aerobic and anaerobic degradation in soil and groundwater, which is crucial for assessing their environmental impact and developing remediation strategies (Thornton et al., 2020).

Membrane Technology for Separation Processes

The structural motifs found in "Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate" are relevant to the development of polymeric materials for membrane technologies, such as pervaporation and nanofiltration. These technologies are applied in the separation of organic compounds, demonstrating the compound's relevance in enhancing the efficiency and selectivity of bioseparation processes. Studies on polymers like poly[(1-trimethylsilyl)-1-propyne] have shown promising results for liquid-liquid separation, highlighting the compound's potential utility in similar applications (Volkov et al., 2009).

properties

IUPAC Name

tert-butyl 2-trimethylsilylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h10H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGAXMDEXCEYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438617
Record name tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate

CAS RN

123387-66-6
Record name tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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